DL-Lysine monohydrochloride
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Overview
Description
DL-Lysine monohydrochloride is a racemic mixture of the D- and L- enantiomers of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is known chemically as 2,6-diaminohexanoic acid hydrochloride and has the molecular formula C6H15ClN2O2 .
Scientific Research Applications
DL-Lysine monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Lysine monohydrochloride can be synthesized through the racemization of L-lysine. This process involves treating L-lysine with a base such as sodium hydroxide at elevated temperatures, often in the presence of a catalyst like salicylaldehyde . The reaction conditions typically include a temperature of around 100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation followed by chemical racemization. The fermentation process uses bacteria such as Corynebacterium glutamicum to produce L-lysine, which is then racemized to form DL-lysine. The final product is obtained by reacting the racemic mixture with hydrochloric acid to form this compound .
Chemical Reactions Analysis
Types of Reactions: DL-Lysine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysine derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in substitution reactions to form various lysine-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used under mild conditions.
Major Products:
Oxidation: Produces lysine derivatives such as hydroxylysine.
Reduction: Yields amino alcohols.
Substitution: Forms lysine-based polymers and other derivatives.
Comparison with Similar Compounds
L-Lysine: The biologically active enantiomer of lysine, essential for protein synthesis.
D-Lysine: The non-biologically active enantiomer, used in research and industrial applications.
Lysine Hydrochloride: A commonly used form of lysine in supplements and animal feed.
Uniqueness: DL-Lysine monohydrochloride is unique due to its racemic nature, providing both D- and L- enantiomers. This makes it versatile for various applications, including the synthesis of polylysine polymers and its use in scientific research .
Properties
CAS No. |
22834-80-6 |
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Molecular Formula |
C6H15ClN2O2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
2,6-diaminohexanoic acid;hydron;chloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H |
InChI Key |
BVHLGVCQOALMSV-UHFFFAOYSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.Cl |
SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Canonical SMILES |
[H+].C(CCN)CC(C(=O)O)N.[Cl-] |
physical_description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Related CAS |
70-53-1 617-68-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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